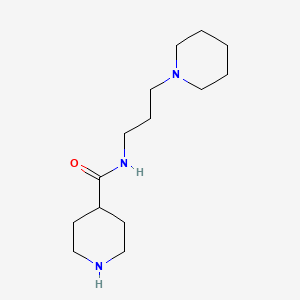
N-(3-Piperidin-1-ylpropyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide is a compound that features a piperidine moiety, which is a six-membered heterocyclic amine containing one nitrogen atom. Piperidine derivatives are widely used in medicinal chemistry due to their diverse biological activities and pharmacological properties. This compound is of interest in various fields, including drug discovery and development, due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine using a catalyst such as molybdenum disulfide.
Alkylation: The piperidine ring is then alkylated with 3-chloropropylamine to introduce the propyl chain.
Amidation: The final step involves the reaction of the alkylated piperidine with piperidine-4-carboxylic acid to form the carboxamide group.
Industrial Production Methods
Industrial production of N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of piperidine-4-carboxylic acid derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Applications De Recherche Scientifique
N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including analgesic, anti-inflammatory, and antipsychotic properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simple six-membered heterocyclic amine.
Piperazine: A similar compound with two nitrogen atoms in the ring.
Pyrrolidine: A five-membered heterocyclic amine.
Uniqueness
N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide is unique due to its specific structure, which combines a piperidine ring with a propyl chain and a carboxamide group. This unique structure imparts distinct biological activities and pharmacological properties, making it a valuable compound in drug discovery and development.
Propriétés
Formule moléculaire |
C14H27N3O |
|---|---|
Poids moléculaire |
253.38 g/mol |
Nom IUPAC |
N-(3-piperidin-1-ylpropyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C14H27N3O/c18-14(13-5-8-15-9-6-13)16-7-4-12-17-10-2-1-3-11-17/h13,15H,1-12H2,(H,16,18) |
Clé InChI |
DSERYJLMOXIOOG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCCNC(=O)C2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


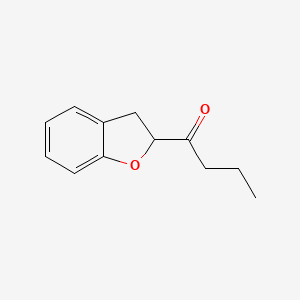
![1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol](/img/structure/B13159228.png)

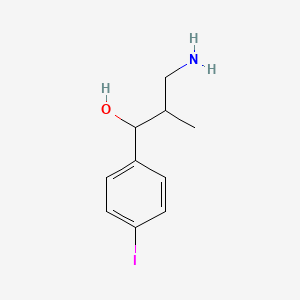
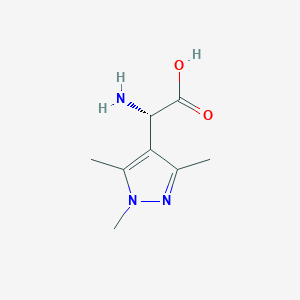
![2-Oxo-1H,2H,4H-pyrido[2,3-D][1,3]oxazine-6-carboxylic acid](/img/structure/B13159244.png)
![5-[(Azetidin-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B13159247.png)

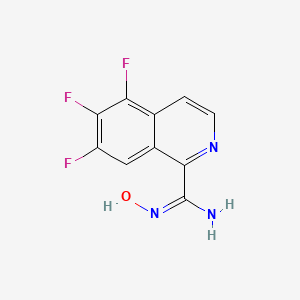

![3-[(Pyrimidin-2-yl)amino]propane-1-thiol](/img/structure/B13159288.png)

![Methyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13159299.png)
![2-[7-(Trifluoromethyl)-1-benzofuran-2-yl]ethan-1-amine](/img/structure/B13159302.png)
